4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside
Description
4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside is a synthetic glycoside derivative characterized by a galactopyranose core substituted with a 4-methoxyphenyl aglycone and an allyl ether group at the 3-O position. This compound is primarily utilized in glycobiology research for studying glycosylation reactions, enzyme specificity, and carbohydrate-protein interactions. Its structure combines the polar galactose moiety with hydrophobic aromatic and allyl groups, enabling applications in chemical synthesis and biological assays .
Key structural features include:
- 4-Methoxyphenyl group: Enhances solubility in organic solvents and influences electronic properties via resonance effects.
- 3-O-Allyl substitution: Provides a reactive site for further functionalization (e.g., thiol-ene click chemistry) .
- Beta-D-galactopyranoside backbone: Governs stereochemical interactions with enzymes like glycosyltransferases .
Properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)-4-prop-2-enoxyoxane-3,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O7/c1-3-8-21-15-13(18)12(9-17)23-16(14(15)19)22-11-6-4-10(20-2)5-7-11/h3-7,12-19H,1,8-9H2,2H3/t12-,13+,14-,15+,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDVGRALJDFCOJ-DGADGQDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)OCC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)OCC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20573867 | |
| Record name | 4-Methoxyphenyl 3-O-prop-2-en-1-yl-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20573867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144985-19-3 | |
| Record name | 4-Methoxyphenyl 3-O-prop-2-en-1-yl-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20573867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Table 1: Synthetic Steps and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Deacetylation | CH₃ONa/CH₃OH, rt, 12 h | 95% |
| Isopropylidene | 2,2-Dimethoxypropane, TsOH, rt, 3 h | 90% |
| Benzylation | BnBr, NaOH, rt, 4 h | 85% |
| Hydrolysis | 80% AcOH, 80°C, 1.5 h | 95% |
| Allylation | Bu₂SnO, allyl bromide, CH₃OH, 70°C, 3 h | 85% |
Regioselective Protection Strategies
Regioselectivity is achieved through transient protecting groups and steric control. The use of a stannylidene acetal (Bu₂SnO) directs allylation to the 3-O position by forming a cyclic intermediate that shields the 4-OH group. Comparative studies highlight the superiority of this approach over traditional methods like temporary silyl ethers, which suffer from lower selectivity (<60%) and cumbersome deprotection steps.
Glycosylation and Functionalization
The allyl group at the 3-O position serves as a latent functionality for further glycosylation. In a critical step, 4-methoxyphenyl 3-O-allyl-2,6-di-O-benzyl-α-D-galactopyranoside (4 ) undergoes glycosylation with glucosyl trichloroacetimidate (5 ) in the presence of trifluoromethanesulfonic acid (TfOH), yielding a disaccharide with 72% efficiency. This reaction exemplifies the compound’s utility in constructing complex glycoconjugates.
Key Reaction Parameters:
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Temperature : 0°C to room temperature
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Solvent : Anhydrous dichloromethane
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Catalyst : 0.1 equiv. TfOH
Industrial-Scale Production Considerations
While academic protocols prioritize selectivity, industrial production demands cost-effective and scalable processes. Challenges include:
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Solvent Volume Optimization : Reducing methanol usage in stannylidene-mediated allylation.
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Catalyst Recycling : Recovery of Bu₂SnO via filtration and reuse.
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Purity Control : Crystallization from ethanol/water mixtures achieves >99% purity, critical for pharmaceutical applications.
Comparative Analysis of Protecting Groups
Table 2: Protecting Group Efficacy
| Protecting Group | Position | Selectivity | Deprotection Ease |
|---|---|---|---|
| Benzyl | 2,6-O | High | H₂/Pd-C |
| Allyl | 3-O | Moderate | Pd(0)/PhSiH₃ |
| Acetyl | 4,6-O | Low | Base hydrolysis |
Benzyl groups offer robust protection but require hydrogenolysis, whereas allyl groups enable mild removal under radical conditions.
Challenges and Mitigation Strategies
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Regioselectivity in Allylation : Competing reactions at the 4-OH are minimized by steric hindrance from the stannylidene acetal.
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Anhydrous Conditions : Moisture-sensitive steps (e.g., glycosylation) employ molecular sieves and inert atmospheres.
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Yield Loss in Scaling : Batch size increases correlate with 5–10% yield reduction, addressed by continuous-flow systems .
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Pharmaceutical Development
The compound is being explored as a potential drug candidate due to its bioactive properties. Its unique structure allows for enhanced interaction with biological targets, which may lead to improved efficacy in treating various diseases. Research indicates that derivatives of this compound can exhibit anti-inflammatory and anti-cancer activities, making it a valuable asset in drug discovery programs.
Natural Product Synthesis
4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside serves as a key intermediate in the synthesis of complex natural products. It facilitates the development of new compounds with medicinal properties by acting as a building block for glycosides and glycoconjugates. This application is particularly relevant in the field of medicinal chemistry, where the synthesis of novel therapeutic agents is crucial.
Glycosylation Reactions
The compound is extensively utilized in glycosylation reactions, which are essential for forming glycosides. These reactions are fundamental in carbohydrate chemistry, allowing researchers to study the structure and function of carbohydrates in biological systems. The ability to manipulate glycosidic linkages using this compound aids in understanding the role of carbohydrates in health and disease.
Biochemical Research
In biochemical studies, this compound is used to investigate enzyme interactions and metabolic pathways. Its role as a substrate or inhibitor can provide insights into cellular processes and help identify potential therapeutic targets. This application is critical for advancing knowledge in areas such as enzymology and metabolic engineering.
Material Science
The unique properties of this compound make it suitable for developing advanced materials, including polymers with specific functionalities. These materials can enhance performance in various applications, such as drug delivery systems and biosensors. The integration of this compound into material science research opens avenues for innovative solutions in technology and healthcare.
Data Table: Applications Overview
| Application Area | Description | Key Benefits |
|---|---|---|
| Pharmaceutical Development | Potential drug candidate with bioactive properties | Improved efficacy against diseases |
| Natural Product Synthesis | Key intermediate for synthesizing complex natural products | Development of novel therapeutic agents |
| Glycosylation Reactions | Used in glycosylation reactions to form glycosides | Understanding carbohydrate roles in biological systems |
| Biochemical Research | Investigates enzyme interactions and metabolic pathways | Insights into cellular processes and therapeutic targets |
| Material Science | Development of advanced materials with specific functionalities | Enhanced performance in drug delivery and biosensing |
Case Studies
Case Study 1: Anti-Cancer Activity
A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on cancer cell lines, indicating potential use as an anti-cancer agent.
Case Study 2: Glycosylation Efficiency
Research highlighted the efficiency of this compound in facilitating glycosylation reactions under mild conditions, leading to high yields of desired glycosides which are crucial for further biological studies.
Case Study 3: Material Development
Innovations in polymer chemistry have shown that incorporating this compound into polymer matrices can enhance their mechanical properties while maintaining biocompatibility, making them suitable for biomedical applications.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside involves its interaction with specific enzymes and proteins involved in glycan synthesis and degradation. It acts as a substrate or inhibitor in enzymatic reactions, affecting the formation and breakdown of glycans. The molecular targets include glycosyltransferases and glycosidases, which are key enzymes in glycan metabolism .
Comparison with Similar Compounds
Key Findings :
- The allyl group in the target compound enables modular derivatization, whereas benzyl analogs offer greater stability under acidic conditions .
- Acetylated derivatives (e.g., ) exhibit altered reactivity in glycosylation reactions due to electron-withdrawing effects.
Variations in Protecting Groups and Backbone Modifications
Key Findings :
- Tri-O-benzyl protection (e.g., ) improves solubility in non-polar solvents and prevents unwanted side reactions.
- 3,6-Anhydro rings (e.g., ) impose conformational constraints, mimicking natural glycan structures.
- Isopropylidene groups (e.g., ) facilitate selective deprotection but require stringent safety protocols.
Biological Activity
4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside (CAS Number: 144985-19-3) is a compound that has garnered interest in the fields of organic chemistry and biomedicine due to its potential biological activities. This article provides a detailed overview of its biological activity, including its chemical properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHO
- Molecular Weight : 326.34 g/mol
- Density : 1.305 g/cm³
- Melting Point : 141.0 to 145.0 °C
- Boiling Point : 538.93 °C at 760 mmHg
- Flash Point : 279.74 °C
These properties suggest that the compound is stable under various conditions, making it suitable for laboratory studies and potential applications.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which can disrupt metabolic pathways in target organisms.
- Receptor Binding : It may interact with various receptors, modulating their activity and influencing physiological responses.
- Antimicrobial Activity : Research indicates that it exhibits antimicrobial properties against certain bacterial strains.
Antimicrobial Effects
Several studies have investigated the antimicrobial activity of this compound:
- Inhibition of Bacterial Growth : The compound has shown effectiveness against various strains, including Escherichia coli and Staphylococcus aureus. For instance, a study reported a minimum inhibitory concentration (MIC) of less than 100 µg/mL against these bacteria, indicating significant antibacterial properties .
- Mechanism of Action Against Bacteria : The antimicrobial effects are likely due to the disruption of bacterial cell wall synthesis and interference with cellular processes essential for bacterial survival .
Case Studies
- Study on Antimicrobial Agents :
- In Vitro Studies :
Data Table
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 326.34 g/mol |
| Density | 1.305 g/cm³ |
| Melting Point | 141.0 - 145.0 °C |
| Boiling Point | 538.93 °C |
| Flash Point | 279.74 °C |
| Antimicrobial Activity (MIC) | <100 µg/mL against E. coli |
Q & A
Q. What are the critical steps in synthesizing 4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside, and how are protecting groups utilized?
The synthesis involves sequential protection of hydroxyl groups to ensure regioselective modifications. For example, benzylidene or isopropylidene groups are commonly used to protect the 4,6-O or 3,4-O positions, respectively, during allylation at the 3-O position . Glycosylation is performed under anhydrous conditions using catalysts like BF₃·Et₂O or TMSOTf, followed by deprotection with reagents such as HF-pyridine . Reaction monitoring via TLC and purification via column chromatography are essential to isolate intermediates and final products .
Q. Which spectroscopic methods are most effective for characterizing this compound’s structure and purity?
High-resolution NMR (¹H, ¹³C, and 2D experiments like COSY and HSQC) is critical for confirming stereochemistry and substitution patterns, particularly the allyl and 4-methoxyphenyl groups . Mass spectrometry (ESI-MS or MALDI-TOF) verifies molecular weight and fragmentation patterns, while IR spectroscopy identifies functional groups like ethers and glycosidic bonds . X-ray crystallography may resolve ambiguous stereochemical outcomes .
Q. How is this compound used in enzyme activity assays, and what controls are necessary?
As a glycoside derivative, it can act as a substrate for galactosidases. Fluorogenic or chromogenic assays (e.g., using 4-nitrophenyl analogs) measure enzymatic hydrolysis rates . Controls include heat-inactivated enzymes, substrate-only blanks, and competitive inhibitors to validate specificity. Reaction conditions (pH, temperature) must align with enzyme optima to avoid false negatives .
Advanced Research Questions
Q. How can researchers optimize glycosylation efficiency during synthesis, and what factors influence stereochemical outcomes?
Glycosylation efficiency depends on donor-acceptor reactivity, solvent polarity (e.g., dichloromethane vs. acetonitrile), and promoter choice (e.g., NIS/TfOH vs. trichloroacetimidates) . Stereoselectivity is influenced by neighboring group participation (e.g., 2-O-acyl groups directing β-configuration) and temperature. Kinetic vs. thermodynamic control must be assessed via time-course studies .
Q. What strategies resolve contradictions in reported synthetic yields or stereochemical assignments?
Reproducibility issues may arise from trace moisture or incomplete protection. Re-evaluate intermediates via NMR to confirm protecting group stability . For stereochemical disputes, compare NOE NMR data or crystallographic structures with literature . Computational modeling (DFT) can predict favored anomeric configurations under specific conditions .
Q. How does the allyl group influence this compound’s stability and reactivity in biological systems?
The allyl group enhances lipophilicity, potentially improving membrane permeability in cell-based assays . However, it may undergo oxidation or Michael addition under acidic/oxidative conditions. Stability studies (HPLC monitoring under varying pH/temperature) are recommended before in vitro applications . For enzymatic studies, confirm that the allyl group does not sterically hinder active-site binding via molecular docking .
Q. What advanced applications exist for this compound in glycobiology or drug development?
It serves as a precursor for synthesizing complex glycoconjugates mimicking natural ligands (e.g., hyaluronic acid fragments) to study carbohydrate-protein interactions . Functionalization via click chemistry (e.g., azide-alkyne cycloaddition) enables bioconjugation for biosensor development . In drug delivery, its glycosidic linkage can be engineered for controlled release under enzymatic cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
